molecular formula C6H6ClNS B8226153 2-Chloro-4-methylpyridine-3-thiol

2-Chloro-4-methylpyridine-3-thiol

Cat. No.: B8226153
M. Wt: 159.64 g/mol
InChI Key: MMWWAWCXIOUIRW-UHFFFAOYSA-N
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Description

2-Chloro-4-methylpyridine-3-thiol (C₆H₅ClN₂S) is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2, a methyl group at position 4, and a thiol (-SH) group at position 2. This structure combines electron-withdrawing (Cl), electron-donating (CH₃), and nucleophilic (SH) substituents, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Its molecular weight is 160.63 g/mol, with a calculated logP of ~1.8, indicating moderate lipophilicity .

Properties

IUPAC Name

2-chloro-4-methylpyridine-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWWAWCXIOUIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)S
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
4-Methylpyridine-3-thiol CH₃ (4), SH (3) 125.18 Higher solubility (logP ~0.5)
2-Chloro-4-methylpyridine Cl (2), CH₃ (4) 127.58 Lower acidity (pKa ~3.5 for pyridine)
2-Amino-4-methylpyridine-3-thiol NH₂ (2), CH₃ (4), SH (3) 140.20 Enhanced nucleophilicity (NH₂ vs. Cl)
3-Thiomethyl-2-chloropyridine Cl (2), SCH₃ (3) 163.65 Reduced reactivity (thioether vs. thiol)

Key Observations:

  • Solubility : The chloro group in 2-chloro-4-methylpyridine-3-thiol reduces aqueous solubility compared to 4-methylpyridine-3-thiol due to increased hydrophobicity .
  • Acidity: The thiol group confers acidity (pKa ~6–8), contrasting with non-thiolated analogues like 2-chloro-4-methylpyridine (pKa ~3.5 for pyridinium) .
  • Reactivity : The thiol group enables nucleophilic substitution (e.g., alkylation) and metal coordination, whereas chloro substituents facilitate electrophilic aromatic substitution .

Crystallographic and Computational Insights

For example, SHELXL’s precision in handling small-molecule crystallography aids in resolving substituent effects on bond angles and torsional strain .

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